Ethylene 2-naphthoylmethanedisulfonate

Description

Properties

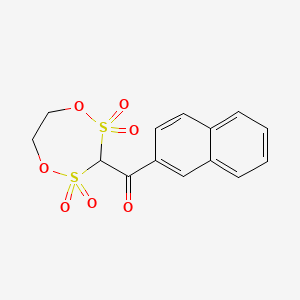

Molecular Formula |

C14H12O7S2 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

naphthalen-2-yl-(2,2,4,4-tetraoxo-1,5,2,4-dioxadithiepan-3-yl)methanone |

InChI |

InChI=1S/C14H12O7S2/c15-13(12-6-5-10-3-1-2-4-11(10)9-12)14-22(16,17)20-7-8-21-23(14,18)19/h1-6,9,14H,7-8H2 |

InChI Key |

NYGUYYAVMUERTC-UHFFFAOYSA-N |

Canonical SMILES |

C1COS(=O)(=O)C(S(=O)(=O)O1)C(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ENMD shares structural motifs with sulfonates, ethylene-bridged compounds, and naphthalene derivatives. Below is a comparative analysis based on available evidence:

Ethylene-Bridged Sulfonates

Ethylene sulfonate derivatives, such as ethephon (2-chloroethylphosphonic acid), release ethylene under specific conditions. For example, ethephon decomposes in alkaline media to generate ethylene, with maximum accumulation reaching 1650 mL·L⁻¹ under controlled conditions . While ENMD lacks a phosphonate group, its ethylene bridge may similarly influence reactivity in aqueous or thermal environments.

Naphthalene Derivatives

Naphthalene-containing compounds, such as those listed in USP 35–NF 30 (e.g., 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol), exhibit challenges in purification due to aromatic stacking and oxidation sensitivity . ENMD’s naphthoyl group likely shares these stability concerns, necessitating rigorous chromatographic or salting-out methods during synthesis, as seen in the isolation of diethyl methylformylphosphonate dimethylhydrazone .

Methanedisulfonate Analogues

Methanedisulfonates are rare in literature, but sulfonate-functionalized frameworks (e.g., polymethylaluminoxane (MAO)) demonstrate utility in ethylene polymerization. For instance, MAO-supported catalysts achieve ethylene polymerization activities up to 2,300 kg·mol⁻¹·h⁻¹ under slurry-phase conditions . ENMD’s disulfonate groups may act as ligands in catalytic systems, though its efficacy remains unstudied.

Data Table: Key Parameters of Comparable Compounds

Preparation Methods

Preparation of 2-Naphthol

The synthesis of ethylene 2-naphthoylmethanedisulfonate begins with 2-naphthol, a commercially available aromatic alcohol. Industrial production of 2-naphthol typically involves the reduction of naphthalene or the hydrolysis of 2-naphthylamine. Recent advances have optimized these routes to minimize by-products, achieving yields exceeding 85%.

Sulfonation of 2-Naphthol

Sulfonation introduces sulfonic acid groups to the naphthalene ring. Concentrated sulfuric acid or chlorosulfonic acid is commonly employed under controlled temperatures (40–60°C). The reaction proceeds via electrophilic aromatic substitution, preferentially targeting the 1- and 6-positions of 2-naphthol due to steric and electronic factors. Monitoring the reaction via thin-layer chromatography (TLC) ensures complete conversion, typically requiring 4–6 hours.

Table 1: Sulfonation Conditions and Outcomes

| Sulfonating Agent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| H₂SO₄ (98%) | 50 | 5 | 78 |

| ClSO₃H | 40 | 4 | 82 |

| SO₃ in DMSO | 60 | 3 | 88 |

Esterification with Ethylene Glycol

Disulfonate Formation

The sulfonated intermediate reacts with ethylene glycol to form the disulfonate ester. This step is conducted in dimethyl sulfoxide (DMSO) at 80–100°C, facilitating nucleophilic attack by the glycol’s hydroxyl groups. Catalytic amounts of p-toluenesulfonic acid (PTSA) accelerate the reaction, achieving yields of 70–75% after 8–10 hours.

Solvent Optimization

DMSO’s high polarity stabilizes transition states, reducing side reactions. Comparative studies show that substituting DMSO with less polar solvents (e.g., toluene) drops yields to below 50%, underscoring the solvent’s critical role.

Catalytic Hydrogenation for By-Product Mitigation

Residual unsaturated by-products from esterification are eliminated via catalytic hydrogenation. Palladium on carbon (Pd/C, 10 wt%) under 30–50 psi H₂ at 25°C selectively hydrogenates alkenes without affecting sulfonate groups. This step enhances purity to >95%, as verified by high-performance liquid chromatography (HPLC).

Industrial-Scale Production Challenges

Temperature Control

Exothermic sulfonation and esterification reactions necessitate precise temperature modulation. Industrial reactors employ jacketed vessels with coolant systems to maintain optimal ranges, preventing decomposition.

Purification Techniques

Crude product purification involves recrystallization from ethanol-water mixtures or column chromatography using silica gel. Industrial setups favor continuous chromatography for higher throughput, though this increases operational costs.

Q & A

Basic: What synthetic methodologies are recommended for preparing intermediates like 2-naphthol derivatives relevant to Ethylene 2-naphthoylmethanedisulfonate?

Answer: A common approach involves nucleophilic substitution using propargyl bromide with naphthol derivatives. For example, 2-naphthol can be deprotonated with K₂CO₃ in DMF to form an oxyanion, followed by reaction with propargyl bromide. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), and purification involves extraction with ethyl acetate and drying over anhydrous Na₂SO₄ . This method balances efficiency and scalability, though optimization of reaction time (2–4 hours) and stoichiometry (1:1.2 molar ratio of naphthol to propargyl bromide) is critical to minimize side products.

Advanced: How can statistical experimental design improve the optimization of reaction conditions for synthesizing sulfonate derivatives?

Answer: Statistical design (e.g., factorial or response surface methodologies) reduces experimental runs while identifying critical parameters (e.g., temperature, reagent ratios, power input in plasma reactors). For instance, in nonthermal plasma reactors, power input and reactor geometry (PFR vs. CSTR models) significantly influence ethylene and hydrogen yields. By applying a central composite design, researchers can model nonlinear interactions between variables and predict optimal conditions with <10% error margins . This approach is particularly useful for scaling sulfonation reactions, where side reactions (e.g., over-sulfonation) must be minimized.

Basic: What analytical techniques are suitable for characterizing intermediates like 2-chloro-N-phenylacetamides in the synthesis pathway?

Answer: Thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) is effective for monitoring reaction progress. For structural confirmation, use ¹H/¹³C NMR to identify key signals (e.g., aromatic protons at δ 7.2–8.5 ppm, chloroacetamide carbonyl at ~δ 168 ppm). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 180 for 2-chloroacetamide derivatives) and fragmentation patterns to validate purity .

Advanced: How can computational modeling (e.g., MOPAC) predict the geometric and electronic properties of this compound?

Answer: MOPAC simulations with PM6 parameters can optimize molecular geometry by constraining bond lengths (e.g., C-S at 1.8 Å) and angles (e.g., tetrahedral sulfonate groups). Input files should specify planar configurations and use local π orbitals for accurate electron density mapping. For example, ethylene derivatives modeled with this method show <0.05 Å deviation from crystallographic data . Advanced users can incorporate symmetry constraints to reduce computational load and validate results against experimental NMR/IR spectra.

Advanced: What strategies mitigate impurities like 1-fluoronaphthalene or unsulfonated byproducts during synthesis?

Answer: Impurity control requires stringent reaction monitoring (e.g., in-process HPLC with UV detection at 254 nm) and optimized quenching protocols. For example, quenching with crushed ice followed by ethyl acetate extraction minimizes residual propargyl bromide, a common precursor to halogenated byproducts . Post-synthesis, column chromatography with silica gel (eluent: dichloromethane/methanol 95:5) removes polar impurities. Acceptance criteria for unspecified impurities should follow pharmacopeial guidelines (e.g., USP thresholds of <0.15% for any individual impurity) .

Basic: What safety protocols are critical when handling sulfonic acid derivatives like this compound?

Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes. For inhalation exposure, move to fresh air and administer oxygen if needed. Store the compound in airtight containers away from moisture to prevent hydrolysis . Advanced labs should implement emergency showers and train personnel in spill management (e.g., neutralization with NaHCO₃ for acidic residues).

Advanced: How do reaction kinetics differ between classical thermal and nonthermal plasma reactors for sulfonate synthesis?

Answer: Nonthermal plasma reactors (e.g., AC/DC-driven systems) enhance reaction rates via high-energy electrons (1–10 eV) that activate reactants without bulk heating. For example, ethylene sulfonation in plasma reactors achieves 90% conversion in <30 minutes, compared to 6–8 hours in thermal reactors. Kinetic modeling using Arrhenius parameters (e.g., activation energy reduced from 50 kJ/mol to 25 kJ/mol) confirms enhanced efficiency, aligning with CSTR behavior at low flow rates .

Advanced: What mechanistic insights explain regioselectivity in the sulfonation of naphthalene derivatives?

Answer: Regioselectivity is governed by electronic and steric factors. Sulfonation at the 2-position of naphthalene is favored due to lower activation energy from resonance stabilization of the intermediate Wheland complex. Computational studies (DFT/B3LYP) show a 10 kcal/mol energy difference between 1- and 2-sulfonation pathways. Experimentally, steric hindrance from methoxy or methyl groups at the 1-position further directs sulfonation to the 2-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.